molecular formula C15H20N2O2 B2867116 N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide CAS No. 2034523-57-2

N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide

Cat. No.: B2867116
CAS No.: 2034523-57-2
M. Wt: 260.337
InChI Key: FAWGVFNZKUGOGD-UHFFFAOYSA-N
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Description

N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities

Scientific Research Applications

N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the methoxy group and the phenyl ring. The final step involves the formation of the cyclobutanecarboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce cyclobutanemethanol .

Mechanism of Action

The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and cyclobutanecarboxamide analogs. Examples include:

Uniqueness

N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-19-14-9-17(10-14)13-7-5-12(6-8-13)16-15(18)11-3-2-4-11/h5-8,11,14H,2-4,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWGVFNZKUGOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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